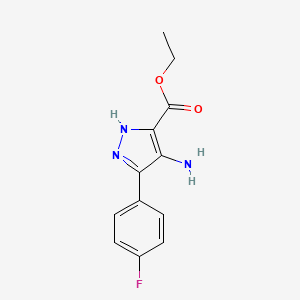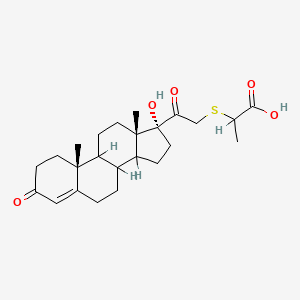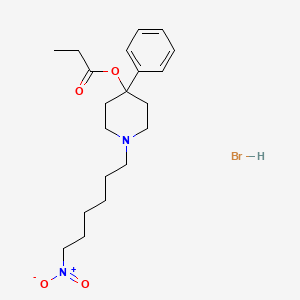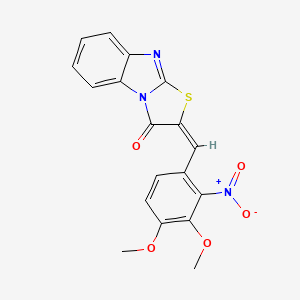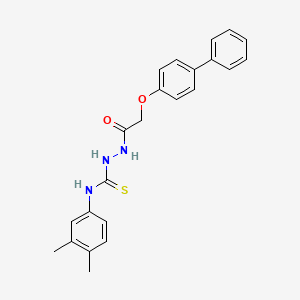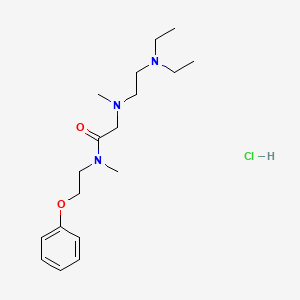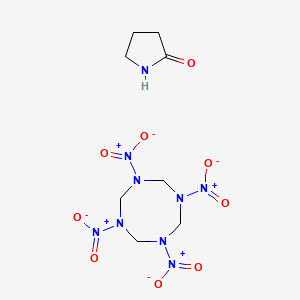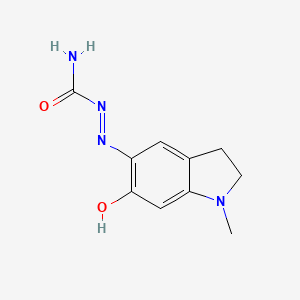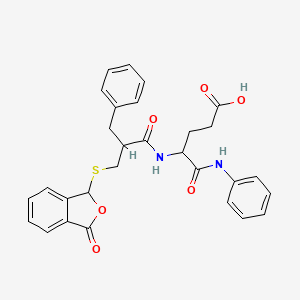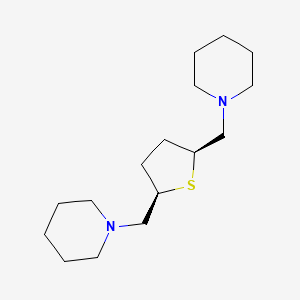
2,8-Di(2-piperidinoethoxyacetamido)-6,12-diphenyldibenzo(b,f)(1,5)diazocine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,8-Di(2-piperidinoethoxyacetamido)-6,12-diphenyldibenzo(b,f)(1,5)diazocine is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and chemical research. This compound features a unique diazocine core structure, which is often associated with interesting chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Di(2-piperidinoethoxyacetamido)-6,12-diphenyldibenzo(b,f)(1,5)diazocine typically involves multi-step organic reactions. The starting materials are usually aromatic compounds that undergo a series of functional group transformations, including amination, etherification, and acylation. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and purification systems would be essential for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2,8-Di(2-piperidinoethoxyacetamido)-6,12-diphenyldibenzo(b,f)(1,5)diazocine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halides or alkyl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology: Its unique structure may interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: The compound could be explored for its potential therapeutic effects, such as antimicrobial, anticancer, or anti-inflammatory activities.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its chemical properties.
Wirkmechanismus
The mechanism of action of 2,8-Di(2-piperidinoethoxyacetamido)-6,12-diphenyldibenzo(b,f)(1,5)diazocine would depend on its specific interactions with molecular targets. These could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites and modulate biological pathways, potentially leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2,8-Di(2-piperidinoethoxyacetamido)-6,12-diphenyldibenzo(b,f)(1,5)diazocine might include other diazocine derivatives or compounds with similar functional groups. Examples could be:
- 2,8-Diamino-6,12-diphenyldibenzo(b,f)(1,5)diazocine
- 2,8-Di(2-morpholinoethoxyacetamido)-6,12-diphenyldibenzo(b,f)(1,5)diazocine
Uniqueness
What sets this compound apart is its specific combination of functional groups and the resulting chemical and biological properties. Its unique structure may confer distinct reactivity and interactions compared to other similar compounds.
Eigenschaften
CAS-Nummer |
130189-74-1 |
|---|---|
Molekularformel |
C44H50N6O4 |
Molekulargewicht |
726.9 g/mol |
IUPAC-Name |
N-[(6Z,12Z)-6,12-diphenyl-2-[[2-(2-piperidin-1-ylethoxy)acetyl]amino]benzo[c][1,5]benzodiazocin-8-yl]-2-(2-piperidin-1-ylethoxy)acetamide |
InChI |
InChI=1S/C44H50N6O4/c51-41(31-53-27-25-49-21-9-3-10-22-49)45-35-17-19-39-37(29-35)43(33-13-5-1-6-14-33)47-40-20-18-36(30-38(40)44(48-39)34-15-7-2-8-16-34)46-42(52)32-54-28-26-50-23-11-4-12-24-50/h1-2,5-8,13-20,29-30H,3-4,9-12,21-28,31-32H2,(H,45,51)(H,46,52)/b43-37-,44-38-,47-40?,47-43?,48-39?,48-44? |
InChI-Schlüssel |
ZQPVKNNVTPDUBW-KCJYYHRMSA-N |
Isomerische SMILES |
C1CCN(CC1)CCOCC(=O)NC2=C/C/3=C(/N=C4/C(=C(\N=C3C=C2)/C5=CC=CC=C5)/C=C(C=C4)NC(=O)COCCN6CCCCC6)\C7=CC=CC=C7 |
Kanonische SMILES |
C1CCN(CC1)CCOCC(=O)NC2=CC3=C(N=C4C=CC(=CC4=C(N=C3C=C2)C5=CC=CC=C5)NC(=O)COCCN6CCCCC6)C7=CC=CC=C7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


